Ribocil B

Vue d'ensemble

Description

ent-Ribocil A: est une petite molécule synthétique qui agit comme un mime du ligand naturel flavine mononucléotide, hautement sélectif. Il est connu pour sa capacité à inhiber le riboswitch de la flavine mononucléotide, un élément d'ARN régulateur présent dans les bactéries.

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : ent-Ribocil A est synthétisé par une série de réactions chimiques à partir de précurseurs disponibles dans le commerce. La synthèse implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression spécifiques pour obtenir le produit souhaité .

Méthodes de production industrielle: : Bien que les méthodes détaillées de production industrielle de ent-Ribocil A ne soient pas largement documentées, la synthèse à plus grande échelle impliquerait probablement l'optimisation des procédures à l'échelle du laboratoire. Cela comprend l'augmentation de l'échelle des réactions, la garantie d'une qualité et d'un rendement constants et la mise en œuvre de techniques de purification adaptées à la production industrielle .

Analyse Des Réactions Chimiques

Types de réactions: : ent-Ribocil A subit diverses réactions chimiques, notamment :

Oxydation: ent-Ribocil A peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Des réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution: ent-Ribocil A peut participer à des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courantes

Oxydation: Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés: : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués .

Applications de la recherche scientifique

ent-Ribocil A a plusieurs applications de recherche scientifique, notamment :

Chimie: Il sert de composé modèle pour l'étude des molécules ciblant les riboswitches et leurs interactions avec l'ARN.

Biologie: ent-Ribocil A est utilisé pour étudier les mécanismes de régulation des riboswitches dans l'expression des gènes bactériens.

Médecine: Le composé est étudié pour son potentiel en tant qu'agent antibactérien, en particulier contre les bactéries multirésistantes.

Industrie: Les propriétés uniques de ent-Ribocil A en font un candidat pour le développement de nouvelles classes d'antibiotiques

Mécanisme d'action

ent-Ribocil A exerce ses effets en se liant au riboswitch de la flavine mononucléotide dans les bactéries. Cette liaison induit un changement conformationnel dans le riboswitch, conduisant à la répression de l'expression des gènes impliqués dans la biosynthèse de la riboflavine. L'inhibition de cette voie conduit finalement à la suppression de la croissance bactérienne. Les cibles moléculaires comprennent le domaine aptamère du riboswitch, qui est responsable de la liaison du ligand et des actions réglementaires subséquentes .

Applications De Recherche Scientifique

ent-Ribocil A has several scientific research applications, including:

Chemistry: It serves as a model compound for studying riboswitch-targeting molecules and their interactions with RNA.

Biology: ent-Ribocil A is used to investigate the regulatory mechanisms of riboswitches in bacterial gene expression.

Medicine: The compound is explored for its potential as an antibacterial agent, particularly against multi-drug resistant bacteria.

Industry: ent-Ribocil A’s unique properties make it a candidate for developing new classes of antibiotics

Mécanisme D'action

ent-Ribocil A exerts its effects by binding to the flavin mononucleotide riboswitch in bacteria. This binding induces a conformational change in the riboswitch, leading to the repression of gene expression involved in riboflavin biosynthesis. The inhibition of this pathway ultimately results in the suppression of bacterial growth. The molecular targets include the aptamer domain of the riboswitch, which is responsible for ligand binding and subsequent regulatory actions .

Comparaison Avec Des Composés Similaires

Composés similaires

Ribocil B: L'énantiomère S du ribocil, qui est plus puissant pour inhiber la biosynthèse de la riboflavine.

Ribocil C: Un analogue présentant une activité antibactérienne supérieure à celle du this compound.

Flavine mononucléotide: Le ligand naturel du riboswitch, structurellement distinct mais fonctionnellement similaire

Unicité: : ent-Ribocil A est unique en raison de sa haute sélectivité et de sa puissance en tant que mime synthétique de la flavine mononucléotide. Contrairement à sa contrepartie naturelle, ent-Ribocil A est structurellement distinct, permettant une inhibition ciblée du riboswitch avec des effets hors cible minimes. Cela en fait un outil précieux dans la recherche antibactérienne et le développement de médicaments .

Activité Biologique

Ribocil B, a synthetic compound derived from the ribocil family, has garnered attention due to its selective inhibitory action on the flavin mononucleotide (FMN) riboswitch in Escherichia coli. This article explores the biological activity of this compound, focusing on its mechanisms of action, binding characteristics, and potential therapeutic applications.

Overview of this compound

This compound is an enantiomer of ribocil, which was identified as a potent inhibitor of riboflavin biosynthesis. It specifically targets the FMN riboswitch, a regulatory RNA element that controls gene expression related to riboflavin metabolism. The discovery of this compound arose from a high-throughput screening of synthetic compounds aimed at identifying inhibitors that could suppress bacterial growth through interference with riboflavin synthesis.

This compound functions by mimicking the natural ligand FMN, binding to the FMN riboswitch and inhibiting the expression of the ribB gene, which is crucial for riboflavin biosynthesis. This inhibition leads to a significant reduction in intracellular levels of riboflavin and its derivatives (FMN and FAD), ultimately resulting in bacterial growth arrest.

Binding Affinity

The binding affinity of this compound to the FMN riboswitch has been characterized through various studies:

- Dissociation Constant (K) : this compound exhibits a K value of approximately 13 nM, indicating strong binding affinity to the FMN riboswitch .

- Inhibition Concentration (IC) : The effective concentration required for 50% inhibition of ribB expression is around 0.3 μM .

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibits bacterial growth in a dose-dependent manner. The compound's efficacy was confirmed by comparing its activity against various E. coli strains, including those with mutations in the FMN riboswitch that conferred resistance .

Case Studies

- Murine Septicemia Model : this compound was tested in a murine model of septicemia caused by E. coli. Results indicated a reduction in bacterial load by up to three logarithmic units compared to controls, showcasing its potential as an antibacterial agent .

- Resistance Mechanisms : Whole-genome sequencing of resistant E. coli mutants revealed that resistance mutations were localized within the FMN riboswitch rather than in genes encoding riboflavin biosynthetic enzymes. This finding underscores the specificity of this compound's action and highlights potential pathways for resistance development .

Comparative Analysis with Other Compounds

This compound's activity can be compared with its analogs, particularly Ribocil C, which has shown enhanced antibacterial properties:

| Compound | K (nM) | IC (μM) | Activity Against Gram-Negative Bacteria |

|---|---|---|---|

| This compound | 13 | 0.3 | Moderate |

| Ribocil C | 10 | 0.05 | High |

Ribocil C exhibits an eight-fold increase in antibacterial activity compared to this compound and demonstrates effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

Propriétés

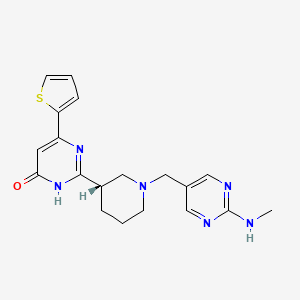

IUPAC Name |

2-[(3S)-1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCVAIJFUEGJR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC=C(C=N1)CN2CCC[C@@H](C2)C3=NC(=CC(=O)N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.